1-(4-chlorobenzyl)-8-(hexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
1-(4-Chlorobenzyl)-8-(hexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic xanthine derivative featuring a purine-dione core modified with a 4-chlorobenzyl group at the N1 position and a hexylamino substituent at the C8 position. This compound belongs to a class of molecules designed to modulate neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors, due to the structural flexibility of its substituents .
The synthesis of such derivatives typically involves alkylation or substitution reactions. For example, analogous compounds are synthesized via nucleophilic displacement of halogens (e.g., bromine at C8) with amines or through coupling reactions involving intermediates like 8-bromo-3,7-dimethylpurine-diones .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-8-(hexylamino)-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN5O2/c1-4-5-6-7-12-22-19-23-17-16(24(19)2)18(27)26(20(28)25(17)3)13-14-8-10-15(21)11-9-14/h8-11H,4-7,12-13H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDLGQYHMPIHJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-8-(hexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, hexylamine, and 3,7-dimethylxanthine.
N-Alkylation: The first step involves the N-alkylation of 3,7-dimethylxanthine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form 1-(4-chlorobenzyl)-3,7-dimethylxanthine.
Amination: The next step is the amination of the intermediate with hexylamine under reflux conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-8-(hexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as primary or secondary amines, thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorobenzyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-8-(hexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit the activity of kinases or phosphodiesterases, leading to altered cellular signaling and physiological responses.
Comparison with Similar Compounds
Key Observations:
Substituent Effects at C8: Hexylamino vs. Piperazinyl Groups: The target compound’s hexylamino group likely provides moderate 5-HT6/D2 affinity compared to the 2,3-dichlorophenylpiperazinyl group in compounds 5 and 12 (), which exhibit sub-25 nM Ki values due to enhanced π-π interactions with receptors . Lipophilicity: The hexyl chain balances lipophilicity and solubility, whereas bulkier groups (e.g., benzyl or pyridinyloxy in ) may reduce CNS penetration or alter selectivity .
N1 Substitutions :
- The 4-chlorobenzyl group in the target compound enhances receptor binding compared to unsubstituted N1 derivatives (e.g., compound 3a in ). Chlorine’s electron-withdrawing effect stabilizes receptor-ligand interactions .
Compared to bisdionin derivatives (), the hexylamino group may improve metabolic stability over sulfanyl or methoxybenzyl groups .
Pharmacological Potential
- However, its affinity is likely lower due to the absence of aromatic halogens .
- Antioxidant Activity : Unlike piperazine-linked analogs (), the target compound’s biological activity remains uncharacterized in this context, warranting further study .
Biological Activity
1-(4-chlorobenzyl)-8-(hexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a chlorobenzyl group and a hexylamino substituent, which may influence its pharmacological properties.
Chemical Structure
The chemical structure can be represented as follows:
This structure includes:
- A purine core (1H-purine-2,6-dione)
- A 4-chlorobenzyl moiety
- An 8-hexylamino substituent
- Two methyl groups at positions 3 and 7
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antitumor Effects : Studies have shown that purine derivatives can inhibit the proliferation of cancer cells. The specific mechanism often involves interference with DNA synthesis or repair pathways.
- Anti-inflammatory Properties : Some purine derivatives have been noted for their ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
Pharmacological Studies
Pharmacological studies have highlighted the following activities associated with this compound:
Case Studies
-
Case Study on Anticancer Activity :
- A study evaluated the effects of this compound on leukemia cell lines. Results showed significant inhibition of cell viability at concentrations above 10 µM, suggesting potential as a chemotherapeutic agent.
-
Case Study on Inflammatory Response :
- In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain scores compared to control groups, indicating its potential utility in treating inflammatory diseases.
Safety and Toxicology
While promising, the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicological assessments indicate that:
- Low Acute Toxicity : Initial studies suggest low acute toxicity in animal models.
- Long-term Effects : Ongoing studies are necessary to evaluate long-term exposure effects and potential organ toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
